1-(4-Isopropoxyphenyl)ethanol

Description

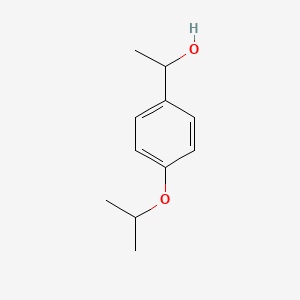

1-(4-Isopropoxyphenyl)ethanol is a secondary alcohol featuring a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the para position and a hydroxymethyl (–CH(OH)CH₃) group at the benzylic position. The substitution of the ketone group in ethanone derivatives with a secondary alcohol moiety typically enhances hydrogen-bonding capacity and modifies solubility and reactivity.

Key inferred properties:

- Molecular formula: C₁₁H₁₆O₂ (based on ethanone derivative C₁₁H₁₄O₂ with reduction of ketone to alcohol) .

- Molecular weight: ~180.23 g/mol.

- Functional groups: Para-isopropoxy (electron-donating), secondary alcohol (reactive site for esterification/oxidation).

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(4-propan-2-yloxyphenyl)ethanol |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3 |

InChI Key |

OXCJDAQAKNOBAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 1-(4-Isopropoxyphenyl)ethanol with structurally similar compounds, highlighting substituent effects and physical properties:

*Inferred data; †Synthesized via methods analogous to 1-(4-Phenoxyphenyl)ethenone .

Key Observations:

- Substituent Effects: Electron-donating groups: Isopropoxy and methoxy groups enhance aromatic ring electron density, affecting reactivity in electrophilic substitution. Cyclohexyloxy (in 1e, ) and phenoxy groups introduce steric bulk, reducing solubility . Hydroxyl vs. Alkoxy: 1-(4-Hydroxyphenyl)ethanol exhibits higher polarity and acidity (pKa ~10 for phenolic –OH) compared to the isopropoxy analog, which is more lipophilic .

- Physical Properties: Boiling points correlate with molecular weight and substituent bulk. Phenoxy derivatives (e.g., 1a in ) have higher boiling points than isopropoxy analogs due to increased van der Waals interactions . Hydrogen bonding in secondary alcohols (e.g., –CH(OH)CH₃) increases solubility in polar solvents compared to ketones .

Reactivity:

- Oxidation: The secondary alcohol in this compound can be oxidized back to the ketone (ethanone) using agents like CrO₃.

- Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications (e.g., prodrug design) .

- Electrophilic Aromatic Substitution : The isopropoxy group directs incoming electrophiles to the ortho/para positions, though steric hindrance may favor para substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.